8-Fluoroquinoline-7-carboxylic acid
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Overview
Description
8-Fluoroquinoline-7-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom at the 8th position of the quinoline ring significantly alters its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoroquinoline-7-carboxylic acid typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic aromatic substitution of a halogenated quinoline precursor. For example, 8-chloroquinoline can be reacted with a fluoride source under appropriate conditions to yield 8-fluoroquinoline. The carboxylic acid group can then be introduced through various carboxylation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process must be carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroquinoline-7-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
8-Fluoroquinoline-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics.
Industry: It is used in the production of materials with unique properties, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 8-fluoroquinoline-7-carboxylic acid involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the stabilization of DNA strand breaks, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
5-Fluoroquinoline: Similar in structure but with the fluorine atom at the 5th position.
6-Fluoroquinoline: Fluorine atom at the 6th position.
7-Fluoroquinoline: Fluorine atom at the 7th position.
Comparison: 8-Fluoroquinoline-7-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group, which confer distinct chemical and biological properties. For example, the position of the fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
8-fluoroquinoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBLVUCGCOQKGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(=O)O)F)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2680534-51-2 |
Source
|
Record name | 8-fluoroquinoline-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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